2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine
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Overview
Description
2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine is a complex organic compound that features a combination of pyrazole, imidazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine involves multiple steps, including the formation of the pyrazole, imidazole, and pyridine rings, followed by their subsequent coupling.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic conditions.
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde.
Formation of Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives
Reduction: Formation of amines or alcohols
Substitution: Formation of substituted derivatives with various functional groups
Scientific Research Applications
2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that allow it to interact with various biological targets.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to form stable complexes with proteins.
Industrial Applications: The compound can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can interact with receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]benzene
- **2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]thiophene
Uniqueness
The uniqueness of 2-[4-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-1H-imidazol-1-yl]-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine lies in its combination of three different heterocyclic rings, which provides a versatile scaffold for drug design and development. This structural diversity allows for multiple points of interaction with biological targets, enhancing its potential as a therapeutic agent.
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-[1-[5-(3-methylpiperidin-1-yl)sulfonylpyridin-2-yl]imidazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-14-5-4-8-25(11-14)30(28,29)17-6-7-19(21-10-17)24-12-18(22-13-24)20(27)26-16(3)9-15(2)23-26/h6-7,9-10,12-14H,4-5,8,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWINXCBDYFGPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)N4C(=CC(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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